6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Beschreibung
6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core substituted with a cyclopropyl group at position 6 and a piperidine derivative at position 2. The piperidine moiety is further modified by an oxan-4-ylmethyl group, enhancing its structural complexity. Its design leverages hybrid pharmacophores to optimize binding affinity, solubility, and metabolic stability .
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19-11-18(17-1-2-17)20-14-22(19)13-15-3-7-21(8-4-15)12-16-5-9-24-10-6-16/h11,14-17H,1-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTSVLAZEKLGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a unique structure that combines cyclopropyl, piperidine, and dihydropyrimidine moieties, which are known for their diverse biological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A cyclopropyl group, which is often associated with enhanced biological activity.
- A piperidine ring, known for its role in various pharmacological applications.
- A dihydropyrimidine core that contributes to its bioactivity.
Biological Activity Overview
The biological activities of 6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one have been explored in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For example, compounds similar to 6-Cyclopropyl have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Notably:
- Acetylcholinesterase Inhibition : This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated potent inhibition of this enzyme.
| Compound | IC50 (µM) |
|---|---|
| 6-Cyclopropyl Derivative | 2.14 ± 0.003 |
| Standard Inhibitor (Donepezil) | 0.05 |
Anticancer Properties
Dihydropyrimidine derivatives have been evaluated for anticancer activity. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies and Research Findings
- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit reduced tumor growth rates and improved survival rates in cancer-bearing mice.
- In Vitro Studies : Cell line assays indicate that the compound can significantly reduce cell viability in various cancer cell lines (e.g., breast and lung cancer).
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of 6-Cyclopropyl involve:
- Interaction with Receptors : Binding affinity studies suggest that the compound interacts with neurotransmitter receptors, which may explain its neuroprotective effects.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other pyrimidinone and piperidine derivatives, but key substitutions differentiate its physicochemical and pharmacological properties. Below is a detailed comparison with two analogs from the provided evidence (Table 1) and additional literature.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Pharmacological Relevance |
|---|---|---|---|---|
| 6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | Not reported | ~407.5 (calculated) | Cyclopropyl, oxan-4-ylmethyl-piperidinylmethyl | Neurological target modulation |
| 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benz-isoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-... | N/A | ~647.7 | Fluoro-benzisoxazole, benzoyl-piperidine, pyrido-pyrimidinone | Antipsychotic activity (reference) |
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 108855-18-1 | ~422.5 | Fluoro-benzisoxazole, ethyl-piperidine, pyrido-pyrimidinone | Dopamine D2 receptor antagonism |
Key Differences and Implications
The oxan-4-ylmethyl-piperidinylmethyl side chain introduces a tetrahydropyran ring, which enhances solubility compared to the pyrido-pyrimidinone systems in the reference compounds .
Pharmacological Activity :
- Fluoro-benzisoxazole-containing analogs (e.g., CAS 108855-18-1) exhibit strong dopamine D2 receptor antagonism , a trait linked to antipsychotic effects . In contrast, the target compound’s cyclopropyl and oxan-4-yl groups may shift activity toward serotonergic or metabolic targets , though experimental data are pending.
Metabolic Stability :
- The oxan-4-ylmethyl group likely reduces first-pass metabolism compared to the ethyl-piperidine linker in CAS 108855-18-1, as cyclic ethers are less prone to oxidative degradation .
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization of the pyrimidinone core, complicating scalability compared to simpler analogs like CAS 108855-18-1 .
- Analytical Characterization: Reference standards for pyrimidinone derivatives (e.g., those listed in Table 1) emphasize the need for high-purity (>98%) batches, a challenge for the target compound due to its polar substituents .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
